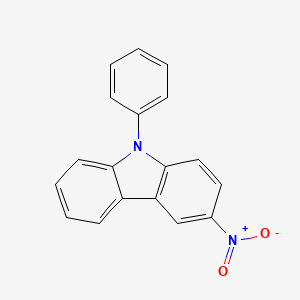

3-Nitro-9-phenyl-9H-carbazole

Übersicht

Beschreibung

3-Nitro-9-phenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. The presence of a nitro group and a phenyl group in its structure makes it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-9-phenyl-9H-carbazole typically involves the nitration of 9-phenyl-9H-carbazole. One common method includes the following steps:

Nitration Reaction: 9-phenyl-9H-carbazole is dissolved in a suitable solvent, such as acetic acid.

Addition of Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution while maintaining the temperature between 0-5°C.

Reaction Completion: The reaction mixture is stirred for several hours until the nitration is complete.

Isolation and Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Reduction: 3-Amino-9-phenyl-9H-carbazole.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Oxidation: Oxidized carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis:

3-Nitro-9-phenyl-9H-carbazole serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows chemists to modify the nitro and phenyl groups, leading to the development of various derivatives with tailored properties.

Polymer Chemistry:

This compound can be utilized in polymer chemistry, particularly in synthesizing conjugated polymers, which are essential for electronic applications. The presence of the nitro group enhances the electron-withdrawing characteristics, making it suitable for creating materials with specific electronic properties.

Biological Applications

Antimicrobial Properties:

Research has indicated that 3-nitro derivatives of carbazole compounds exhibit significant antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 to 22.3 mm at specific concentrations .

Anticancer Activity:

The potential anticancer properties of this compound have been investigated extensively. Its mechanism may involve interaction with cellular targets that regulate tumor growth, leading to apoptosis in cancer cells. For instance, derivatives have been shown to activate the p53 pathway, a crucial regulator of cell cycle and apoptosis .

Medical Applications

Drug Development:

Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with biological receptors makes it a promising candidate for developing new therapeutic agents targeting various diseases, including cancer.

Mechanism of Action:

The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that may interact with cellular components, resulting in cytotoxic effects against cancer cells. This characteristic is pivotal in designing drugs that require metabolic activation.

Industrial Applications

Optoelectronic Devices:

this compound is significant in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its excellent charge transport properties make it an ideal candidate for enhancing device efficiency.

Material Science:

In material science, this compound's stability and electronic properties are exploited to create advanced materials for electronic applications. Its role as a building block in synthesizing organic semiconductors highlights its industrial relevance.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Synthesis Building Block | Used for creating complex organic molecules and polymers. |

| Biology | Antimicrobial Activity | Exhibits activity against S. aureus, E. coli, etc., with significant inhibition zones. |

| Anticancer Properties | Induces apoptosis via p53 pathway activation; potential drug candidate. | |

| Medicine | Drug Development | Explored for therapeutic applications targeting cancer and other diseases. |

| Industry | Optoelectronic Devices | Utilized in OLEDs and photovoltaic cells due to excellent charge transport properties. |

| Material Science | Employed in creating advanced materials for electronics; stability and electronic properties valued. |

Case Studies

- Antimicrobial Study: A study conducted by Reddy et al. demonstrated that N-substituted carbazoles, including derivatives of this compound, showed promising antibacterial activity against multiple strains with MIC values ranging from 6.2 to 50 µg/mL .

- Anticancer Mechanism: Research published in ResearchGate indicated that carbazole derivatives could inhibit tumor cell proliferation through specific interactions with cellular pathways, showcasing their potential as anticancer agents .

- Optoelectronic Application: A recent publication highlighted the use of carbazole derivatives in OLED technology, emphasizing their role in improving device performance due to their favorable electronic characteristics .

Wirkmechanismus

The mechanism of action of 3-Nitro-9-phenyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-Phenyl-9H-carbazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

3,6-Dinitro-9-phenyl-9H-carbazole: Contains an additional nitro group, leading to increased reactivity and potential for different applications.

3-Amino-9-phenyl-9H-carbazole: Formed by the reduction of 3-Nitro-9-phenyl-9H-carbazole, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

3-Nitro-9-phenyl-9H-carbazole (C18H12N2O2) is a compound belonging to the carbazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant effects, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of this compound features a nitro group at the 3-position and a phenyl group at the 9-position of the carbazole skeleton. This arrangement contributes to its unique reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may induce cytotoxic effects by interacting with cellular components, such as DNA and enzymes involved in critical metabolic pathways .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and apoptosis .

Case Study:

In a study evaluating various carbazole derivatives, compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis revealed that modifications at the nitrogen position significantly influenced cytotoxicity .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Bacillus subtilis | 31.25 µg/mL |

This table summarizes the MIC values obtained from disk diffusion assays, indicating substantial antimicrobial activity .

3. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds derived from carbazole structures have been shown to scavenge free radicals effectively.

Case Study:

A study utilizing various carbazole derivatives found that certain modifications enhanced antioxidant activity, measured using assays like DPPH radical scavenging and ferric reducing antioxidant power methods. Although specific data on this compound's antioxidant capacity is limited, its structural similarities suggest potential efficacy .

Eigenschaften

IUPAC Name |

3-nitro-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBVPXSJQPWOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.